molecular formula C7H8ClN3O4S2 B13408970 5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide

5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide

Cat. No.: B13408970
M. Wt: 297.7 g/mol
InChI Key: BLNYGECRDMVABH-UHFFFAOYSA-N
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Description

5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. This compound is known for its diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more .

Preparation Methods

The synthesis of 5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of N-bromo sulfonamide reagents, which are synthesized and characterized by various spectroscopic techniques. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromo sulfonamide reagents and other halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide involves its interaction with specific molecular targets and pathways. For example, similar compounds in the thiazide class inhibit active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, leading to increased excretion of sodium, chloride, and water . This mechanism may be relevant to its antihypertensive effects.

Comparison with Similar Compounds

5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide can be compared to other similar compounds, such as N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide . These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy.

Properties

IUPAC Name

5-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O4S2/c8-5-1-4(16(9,12)13)2-6-7(5)10-3-11-17(6,14)15/h1-2,10-11H,3H2,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNYGECRDMVABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=C(C=C(C=C2Cl)S(=O)(=O)N)S(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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